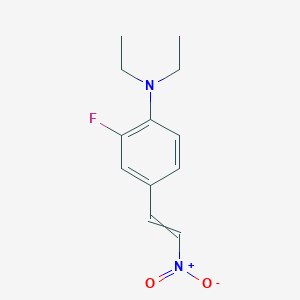
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline is an organic compound with the molecular formula C12H15FN2O2 It is a derivative of aniline, characterized by the presence of diethyl groups, a fluoro substituent, and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the fluoro and nitroethenyl groups. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Fluorination: The nitroaniline derivative is then subjected to fluorination using reagents such as potassium fluoride or tetrafluoroboric acid.
Ethylation: The final step involves the ethylation of the amino group using diethyl sulfate or ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N,N-Diethyl-2-fluoro-4-(2-aminoethenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and nitroethenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2-fluoro-4-nitroaniline
- N,N-Diethyl-2,4-dinitro-5-fluoroaniline
- 2-Fluoro-4-nitrotoluene
Uniqueness
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline is unique due to the presence of both the fluoro and nitroethenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
159655-02-4 |
|---|---|
Formule moléculaire |
C12H15FN2O2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
N,N-diethyl-2-fluoro-4-(2-nitroethenyl)aniline |
InChI |
InChI=1S/C12H15FN2O2/c1-3-14(4-2)12-6-5-10(9-11(12)13)7-8-15(16)17/h5-9H,3-4H2,1-2H3 |
Clé InChI |
SBLUGYUJDUSGFM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B12569166.png)
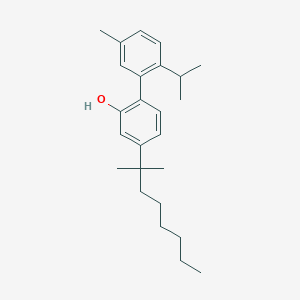
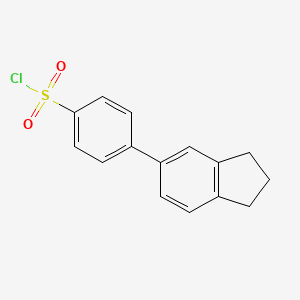
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
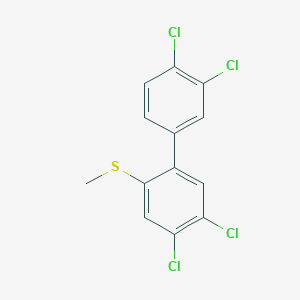

![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
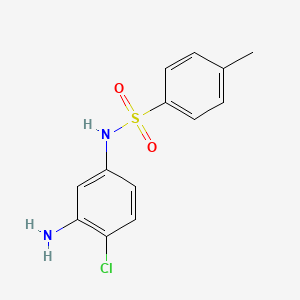
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
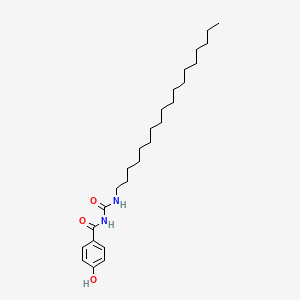
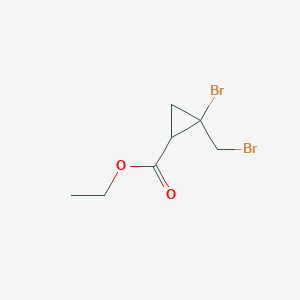
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
